6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine
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Overview
Description
6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine is a chemical compound with the CAS Number: 1268036-95-8 . It has a molecular weight of 179.22 . The compound is stored at a temperature of 4°C and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methoxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine . The InChI code is 1S/C10H13NO2/c1-11-5-6-13-10-4-3-8(12-2)7-9(10)11/h3-4,7H,5-6H2,1-2H3 .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of enantiomerically pure substances that are crucial for creating biologically active compounds. The ability to produce individual enantiomers is significant in pharmaceuticals, as different enantiomers of a drug can have different biological activities .
Development of Antibacterial Agents
Researchers have utilized derivatives of this benzoxazine in the search for new antibacterial agents. These efforts are aimed at combating systemic infections by synthesizing various analogs that exhibit antibacterial properties .
Creation of Chiral Resolving Agents
The compound has been used in the acylative kinetic resolution of racemates, which is a method to separate enantiomers. This process uses chiral resolving agents like (S)-naproxen acyl chloride to achieve high enantiomeric excesses, which is essential for the production of chiral drugs .
Antimicrobial Resistance Studies
6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine and its derivatives have been referenced in studies related to antimicrobial resistance. These studies are crucial for understanding how bacteria become resistant to antibiotics and for developing strategies to counteract this resistance .
Chemical Modification for Enhanced Potency
The structure of this benzoxazine has been modified to create new series of compounds that show promise in enhancing potency for certain medical applications, such as receptor antagonists .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that can interact with biological systems .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-6-13-10-4-3-8(12-2)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISNWKURCQMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1268036-95-8 |
Source
|
Record name | 6-methoxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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